molecular formula C17H15N5O7 B5910092 5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)

5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)

Cat. No. B5910092
M. Wt: 401.3 g/mol
InChI Key: BQSBGDXZNNDPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol), commonly known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. HNP is a yellow crystalline powder that is soluble in water and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of HNP is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. HNP has also been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase.
Biochemical and Physiological Effects:
Studies have shown that HNP has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. HNP has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using HNP in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. However, HNP has limitations, including its potential toxicity and instability in certain conditions.

Future Directions

There are numerous future directions for research involving HNP. One potential area of study is the development of new drugs based on HNP's unique properties. Additionally, HNP could be further optimized for use as a sensor for metal ions or as a fluorescent probe for DNA and RNA detection. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.
In conclusion, HNP is a unique chemical compound that has numerous applications in scientific research. Its synthesis methods have been optimized to provide high yields, and it has been studied extensively for its potential use in cancer treatment, as well as its properties as a fluorescent probe and metal ion sensor. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.

Synthesis Methods

The synthesis of HNP can be achieved through various methods, including the reaction of 2-hydroxy-5-nitrobenzaldehyde with 2-methyl-4,6-diaminopyrimidine in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxypyrimidine with 2-methyl-5-nitrobenzaldehyde in the presence of a base. These methods have been optimized to provide high yields of HNP.

Scientific Research Applications

HNP has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for DNA and RNA detection, as well as a sensor for metal ions. HNP has also been used in the development of new drugs and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

4-hydroxy-5-[(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)-(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7/c1-6-18-14(24)12(15(25)19-6)11(13-16(26)20-7(2)21-17(13)27)9-5-8(22(28)29)3-4-10(9)23/h3-5,11,23H,1-2H3,(H2,18,19,24,25)(H2,20,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSBGDXZNNDPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=C(N=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(5-Nitrosalicylidene)bis(4,6-dihydroxy-2-methylpyrimidine)

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